5-bromo-N-(4-cyanophenyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(4-cyanophenyl)nicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. The compound has been extensively studied for its potential applications in cancer therapy, neuroprotection, and other related fields.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(4-cyanophenyl)nicotinamide has been extensively studied for its potential applications in cancer therapy, neuroprotection, and other related fields. In cancer therapy, the compound has been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting the DNA repair mechanisms in cancer cells. This leads to increased DNA damage and cell death, thereby reducing the proliferation of cancer cells. In neuroprotection, the compound has been shown to protect neurons from oxidative stress and inflammation, which are major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(4-cyanophenyl)nicotinamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (5-bromo-N-(4-cyanophenyl)nicotinamide), which is involved in DNA repair mechanisms. 5-bromo-N-(4-cyanophenyl)nicotinamide is activated in response to DNA damage and catalyzes the formation of poly(ADP-ribose) (PAR) chains on target proteins. This leads to the recruitment of DNA repair factors and the initiation of DNA repair mechanisms. By inhibiting 5-bromo-N-(4-cyanophenyl)nicotinamide, 5-bromo-N-(4-cyanophenyl)nicotinamide prevents the repair of DNA damage, leading to increased DNA damage and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(4-cyanophenyl)nicotinamide are primarily related to its inhibition of 5-bromo-N-(4-cyanophenyl)nicotinamide. This leads to increased DNA damage and cell death, which is beneficial in cancer therapy. In neuroprotection, the compound has been shown to protect neurons from oxidative stress and inflammation, which are major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-bromo-N-(4-cyanophenyl)nicotinamide is its potent inhibition of 5-bromo-N-(4-cyanophenyl)nicotinamide, which makes it a promising candidate for cancer therapy and neuroprotection. However, the compound has some limitations in lab experiments. For example, it may exhibit off-target effects on other enzymes or proteins, which may complicate the interpretation of experimental results. Additionally, the compound may have limited solubility or stability in certain experimental conditions, which may affect its efficacy.
Zukünftige Richtungen
There are several future directions for the research on 5-bromo-N-(4-cyanophenyl)nicotinamide. One direction is to explore its potential applications in combination with other drugs or therapies for cancer therapy or neuroprotection. Another direction is to investigate its off-target effects and potential toxicity in vivo. Additionally, further research is needed to optimize the synthesis method and improve the purity and yield of the compound. Overall, the research on 5-bromo-N-(4-cyanophenyl)nicotinamide has promising potential for the development of novel therapies for cancer and neurodegenerative diseases.
Synthesemethoden
The synthesis of 5-bromo-N-(4-cyanophenyl)nicotinamide involves the reaction of 5-bromo-2-chloronicotinic acid with 4-cyanophenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction proceeds through the formation of an amide bond between the two compounds, resulting in the formation of 5-bromo-N-(4-cyanophenyl)nicotinamide. The purity and yield of the compound can be improved by using appropriate purification techniques such as recrystallization or column chromatography.
Eigenschaften
IUPAC Name |
5-bromo-N-(4-cyanophenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O/c14-11-5-10(7-16-8-11)13(18)17-12-3-1-9(6-15)2-4-12/h1-5,7-8H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPIOSRLEBXONY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(4-cyanophenyl)pyridine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.